tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a diazaspiro undecane ring system
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves several steps. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the diazaspiro ring system play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has two fluorine atoms instead of one, which may alter its chemical and biological properties.
tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate: The fluorine atom is positioned differently, which can affect its reactivity and applications.
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: This compound includes an oxalate group, which can influence its solubility and stability.
These comparisons highlight the uniqueness of tert-Butyl 4-fluoro-2,9-diazaspiro[5
Properties
Molecular Formula |
C14H25FN2O2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-11(15)8-14(10-17)4-6-16-7-5-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
LXHDUPZTAPTNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCNCC2)F |
Origin of Product |
United States |
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